molecular formula C8H6ClN3O2S B3326573 Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate CAS No. 263143-71-1

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B3326573
CAS No.: 263143-71-1
M. Wt: 243.67 g/mol
InChI Key: RNZNJYAVQYLTIY-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound with the molecular formula C8H6ClN3O2S and a molecular weight of 243.67 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-b]pyrazine core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the thieno[2,3-b]pyrazine core.

Chemical Reactions Analysis

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with various molecular targets. The amino group at the 7th position and the chlorine atom at the 2nd position play crucial roles in its reactivity and binding to biological targets. The compound can inhibit specific enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate can be compared with other thieno[2,3-b]pyrazine derivatives. Similar compounds include:

  • Methyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate
  • Methyl 7-amino-2-fluorothieno[2,3-b]pyrazine-6-carboxylate
  • Methyl 7-amino-2-iodothieno[2,3-b]pyrazine-6-carboxylate

These compounds share the same core structure but differ in the substituents at the 2nd position, which can significantly affect their chemical and biological properties .

Properties

IUPAC Name

methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c1-14-8(13)6-4(10)5-7(15-6)11-2-3(9)12-5/h2H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZNJYAVQYLTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NC(=CN=C2S1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
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Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
Reactant of Route 6
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate

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